![molecular formula C18H19F3N2O2S2 B2422169 2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine CAS No. 1421458-04-9](/img/structure/B2422169.png)
2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
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Overview
Description
“2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” is an organic compound . It contains a trifluoromethyl group, a phenyl group, a piperidine ring, and a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . These intermediates are introduced into other molecules through various synthetic methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, a phenyl group, a piperidine ring, and a pyridine ring . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
While specific chemical reactions involving “2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” are not mentioned in the search results, similar compounds are often used in organic synthesis . For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Scientific Research Applications
- Crop Protection : TFMP derivatives play a crucial role in safeguarding crops from pests. The fluorine atom and pyridine structure contribute to their superior pest control properties compared to traditional phenyl-containing insecticides .
- Clinical Trials : Several TFMP-containing pharmaceuticals are in clinical trials. Five pharmaceutical products and two veterinary products containing the TFMP moiety have already received market approval .
- COVID-19 Research : Isatin-based imidazole derivatives (related to TFMP) have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .
- Pesticide Trends : Over 50% of pesticides launched in the last two decades are fluorinated, with around 40% containing a trifluoromethyl group .
- TFMP derivatives have been reported as anticancer agents and antioxidants, indicating their potential in therapeutic applications .
Agrochemicals
Pharmaceuticals
Functional Materials
Anticancer and Antioxidant Properties
Drug Development
Future Directions
The demand for TFMP derivatives, which are similar to “2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine”, has been increasing steadily in the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.
Mechanism of Action
Target of Action
Compounds with a sulfonamide or sulfamide moiety have been found to exhibit potent cb1r activity . CB1R, or the cannabinoid receptor type 1, is a G protein-coupled receptor that plays a crucial role in the endocannabinoid system, influencing various physiological processes such as appetite, pain-sensation, mood, and memory.
Mode of Action
Compounds with similar structures have been found to interact with their targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction with the target leads to changes at the molecular level, which can result in various physiological effects.
Biochemical Pathways
Compounds with similar structures have been found to participate in suzuki–miyaura (sm) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of these reactions can vary widely depending on the specific targets and the physiological context.
Pharmacokinetics
Compounds with a sulfonamide or sulfamide moiety and a desired tpsa value over 90 å 2 are considered to possess a low probability to cross the blood-brain barrier (bbb)
Result of Action
Compounds with similar structures have been found to exhibit potent cb1r activity , which can influence various physiological processes such as appetite, pain-sensation, mood, and memory.
properties
IUPAC Name |
2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S2/c19-18(20,21)15-4-6-16(7-5-15)27(24,25)23-11-8-14(9-12-23)13-26-17-3-1-2-10-22-17/h1-7,10,14H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPMHZVJIJRSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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